molecular formula C12H14ClNO B8541149 4-((5-Chloropentyl)oxy)benzonitrile

4-((5-Chloropentyl)oxy)benzonitrile

Cat. No. B8541149
M. Wt: 223.70 g/mol
InChI Key: VUMGNEJAKHYWHJ-UHFFFAOYSA-N
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Patent
US07943646B2

Procedure details

3.0 g (25.2 mmol) of 4-cyanophenol and 3.67 g (27 mmol) of potassium carbonate were sequentially added to 80 ml of acetonitrile, and then 4.67 g (25.2 mmol) of 1-bromo-5-chloropentane was added thereto. Subsequently, the mixture was refluxed for 7 hrs while maintaining the temperature at 80 to 82°, and then cooled to room temperature after stopping heating. The reaction solution was diluted with ethyl acetate, and the organic layer was washed with purified water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was recrystallized from methanol, and then washed with methanol at −10□. The resultant was dried under reduced pressure to obtain 5.09 g (yield: 90.3%) of a title compound (4).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.3%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].C(#N)C.Br[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][Cl:25]>C(OCC)(=O)C>[Cl:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
3.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
4.67 g
Type
reactant
Smiles
BrCCCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was refluxed for 7 hrs
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 80 to 82°
TEMPERATURE
Type
TEMPERATURE
Details
after stopping heating
WASH
Type
WASH
Details
the organic layer was washed with purified water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol
WASH
Type
WASH
Details
washed with methanol at −10□
CUSTOM
Type
CUSTOM
Details
The resultant was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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